molecular formula C10H13NO2 B3031126 Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate CAS No. 15448-83-6

Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B3031126
CAS No.: 15448-83-6
M. Wt: 179.22
InChI Key: OLOUMYRZRPISKZ-UHFFFAOYSA-N
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Description

Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemistry

Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate plays a significant role in the synthesis of various stereochemically complex molecules. For example, Cativiela et al. (1993) demonstrated its use in the synthesis of enantiomerically pure methyl 2-exo-cyano-3-exo-phenyl-5,6-endo(and exo)-epoxybicyclo[2.2.1]heptane-2-endo-carboxylates, showcasing its utility in asymmetric synthesis and stereochemistry studies (Cativiela, Avenoza, & Peregrina, 1993).

Crystallography and Molecular Structure Analysis

The compound has been used in crystallography to understand the stereochemistry of related compounds. For instance, Brauer et al. (1976) conducted crystal and molecular structure analysis of similar bicyclic compounds, which is critical in the field of material sciences and molecular engineering (Brauer, Krüger, & Roberts, 1976).

Pharmaceutical Chemistry and Drug Design

In pharmaceutical chemistry, this compound is utilized in the synthesis of novel drug candidates. Avenoza et al. (2002) synthesized enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, starting from a reaction involving this compound. This highlights its importance in the design of new pharmaceutical agents (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002).

Advanced Organic Chemistry and Reaction Mechanisms

The compound is also instrumental in understanding complex organic reactions. For example, Glass et al. (1990) synthesized a conformationally restricted methionine analogue using this compound. This kind of research contributes to a deeper understanding of organic reaction mechanisms and the development of new synthetic methods (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).

Safety and Hazards

“Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate” is labeled with the signal word “Warning” and is associated with the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves, protective clothing, eye protection, and face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing), and P302+P352 (if on skin, wash with plenty of water) .

Properties

IUPAC Name

methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOUMYRZRPISKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401175012
Record name Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15448-83-6
Record name Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15448-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate
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Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 3
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate
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Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 5
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Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 6
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.